molecular formula C13H17Cl3N2O2 B13592247 tert-butyl N-[2-amino-2-(2,4,6-trichlorophenyl)ethyl]carbamate

tert-butyl N-[2-amino-2-(2,4,6-trichlorophenyl)ethyl]carbamate

Cat. No.: B13592247
M. Wt: 339.6 g/mol
InChI Key: FLHTVGUITWSSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-amino-2-(2,4,6-trichlorophenyl)ethyl]carbamate: is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, an amino group, and a trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-2-(2,4,6-trichlorophenyl)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-amino-2-(2,4,6-trichlorophenyl)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This might involve the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-amino-2-(2,4,6-trichlorophenyl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The trichlorophenyl group can be reduced to form less chlorinated derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions[][2].

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base[][2].

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield less chlorinated phenyl derivatives[2][2].

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-amino-2-(2,4,6-trichlorophenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts .

Biology: In biological research, this compound can be used to study the effects of trichlorophenyl derivatives on biological systems. It may also be used in the development of new biochemical assays .

Medicine: Its unique structure allows it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents .

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-2-(2,4,6-trichlorophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trichlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl N-(2-bromoethyl)carbamate

Comparison: Compared to these similar compounds, tert-butyl N-[2-amino-2-(2,4,6-trichlorophenyl)ethyl]carbamate is unique due to the presence of the trichlorophenyl group. This group imparts distinct chemical and biological properties, making it more versatile in various applications .

Properties

Molecular Formula

C13H17Cl3N2O2

Molecular Weight

339.6 g/mol

IUPAC Name

tert-butyl N-[2-amino-2-(2,4,6-trichlorophenyl)ethyl]carbamate

InChI

InChI=1S/C13H17Cl3N2O2/c1-13(2,3)20-12(19)18-6-10(17)11-8(15)4-7(14)5-9(11)16/h4-5,10H,6,17H2,1-3H3,(H,18,19)

InChI Key

FLHTVGUITWSSKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=C(C=C(C=C1Cl)Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.